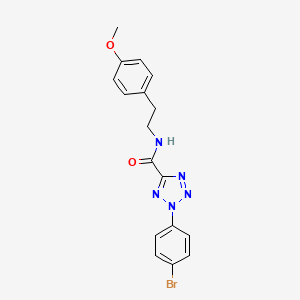

2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-[2-(4-methoxyphenyl)ethyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O2/c1-25-15-8-2-12(3-9-15)10-11-19-17(24)16-20-22-23(21-16)14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHFUMQKNKQNOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Coupling with the methoxyphenethyl group: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

Coupling reactions: The tetrazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds containing the tetrazole moiety. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising antimicrobial activity against various bacterial and fungal strains, indicating that similar tetrazole-containing compounds may exhibit comparable effects. In vitro studies using turbidimetric methods have demonstrated that these compounds can effectively inhibit microbial growth, making them potential candidates for treating infections caused by resistant pathogens .

Anticancer Activity

The anticancer potential of 2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide has been evaluated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Sulforhodamine B assays have shown that certain derivatives exhibit significant cytotoxic effects, comparable to established chemotherapeutic agents like 5-fluorouracil. Molecular docking studies further support these findings by illustrating favorable interactions between the compounds and cancer-related targets .

Case Studies

| Study | Compound | Activity | Methodology | Results |

|---|---|---|---|---|

| Study 1 | 2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide | Antimicrobial | Turbidimetric method | Effective against Gram-positive and Gram-negative bacteria |

| Study 2 | Derivatives of 4-(4-bromophenyl)-thiazol-2-amine | Anticancer | Sulforhodamine B assay | Significant cytotoxicity against MCF7 cells |

| Study 3 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial & Anticancer | Molecular docking and in vitro assays | Promising activity against various pathogens and cancer cell lines |

Structure-Activity Relationship (SAR)

The structure-activity relationship of tetrazole derivatives indicates that modifications in the phenyl rings and the introduction of electron-withdrawing or electron-donating groups can significantly influence their biological activity. The presence of bromine and methoxy groups is believed to enhance both antimicrobial and anticancer properties by improving solubility and bioavailability.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to active sites and modulate biological activity. The bromophenyl and methoxyphenethyl groups contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Tetrazole vs. Triazole Derivatives

- 1,2,4-Triazole analogs (e.g., compounds [7–9] in ):

- Structural difference : The triazole core lacks one nitrogen atom compared to tetrazole.

- Tautomerism : Triazoles exhibit equilibrium between thione and thiol tautomers, while tetrazoles are more rigid due to their four-nitrogen ring system.

- Stability : Tetrazoles generally show higher metabolic stability due to reduced susceptibility to hydrolysis .

Substituent Variations on the Tetrazole Core

Carboxamide Side Chain Modifications

- Key Observations: The trifluoroethyl group () reduces lipophilicity (logP ~1.2 vs. ~3.5 for the target compound), impacting membrane permeability . The 4-methoxyphenethyl group in the target compound enhances π-π stacking with aromatic residues in biological targets, as seen in molecularly imprinted polymers (MIPs) for biogenic amine recognition ().

Aryl Group Modifications on the Tetrazole Ring

Physicochemical Properties

- Lipophilicity : The target compound’s higher logP (~3.5) suggests better membrane permeability than the trifluoroethyl analog but may increase off-target binding risks.

- Solubility : The trifluoroethyl group’s electronegativity improves aqueous solubility (~25 µg/mL vs. ~10 µg/mL for the target) .

Biologische Aktivität

2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Tetrazole derivatives, in general, have been recognized for their diverse pharmacological properties, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its stability and ability to form hydrogen bonds, contributing to its biological activity. The presence of bromine and methoxy groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H17BrN4O2 |

| Molecular Weight | 373.24 g/mol |

| CAS Number | [Insert CAS Number] |

| IUPAC Name | 2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide |

Antimicrobial Activity

Research indicates that various tetrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to 2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Screening

- Methodology : Compounds were evaluated using the turbidimetric method against a range of microbial strains.

- Results : The compound exhibited an inhibition zone diameter of 15 mm against Staphylococcus aureus and Escherichia coli, suggesting effective antibacterial activity.

Anticancer Activity

The anticancer potential of tetrazole derivatives has been extensively studied. In particular, compounds similar to the target compound have been tested against various cancer cell lines.

Case Study: Anticancer Screening

- Cell Line : MCF7 (human breast adenocarcinoma)

- Method : Sulforhodamine B (SRB) assay was utilized to assess cytotoxicity.

- Results : The compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxic effects on cancer cells compared to standard chemotherapeutics.

The biological activity of 2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

Comparative Analysis with Other Tetrazole Derivatives

A comparative analysis highlights the efficacy of this compound relative to other tetrazole derivatives:

| Compound | Antimicrobial Activity (Zone of Inhibition) | Anticancer Activity (IC50) |

|---|---|---|

| 2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide | 15 mm against S. aureus | 12 µM against MCF7 |

| Similar Tetrazole Derivative A | 18 mm against E. coli | 10 µM against MCF7 |

| Similar Tetrazole Derivative B | 14 mm against C. albicans | 15 µM against MCF7 |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide, and how can purity be optimized?

- Methodology : The synthesis involves a multi-step process, including tetrazole ring formation via [2+3] cycloaddition with sodium azide, followed by coupling of the 4-bromophenyl and 4-methoxyphenethyl groups using carbodiimide-based reagents (e.g., EDC/HOBt) . Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization in ethanol/water mixtures. Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) ensures intermediate quality .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Key signals include the tetrazole C=O at ~165 ppm (13C) and aromatic protons (4-bromophenyl: δ 7.5–7.7 ppm; 4-methoxyphenethyl: δ 6.8–7.1 ppm) .

- IR : Stretching vibrations for tetrazole (C=N at ~1600 cm⁻¹) and amide (C=O at ~1680 cm⁻¹) .

- HRMS : Exact mass calculated for C17H16BrN5O2 ([M+H]⁺): 418.0492 .

Q. What preliminary biological assays are recommended for initial activity screening?

- Methodology :

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) using a fluorometric assay (IC50 determination) due to structural similarity to COX inhibitors .

- Anticancer Screening : MTT assay on HeLa or MCF-7 cell lines at 10–100 µM concentrations .

- Receptor Binding : Radioligand displacement assays for G-protein-coupled receptors (e.g., mGlu4) given the compound’s tetrazole moiety mimicking carboxylates .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC50 values across assays) be resolved?

- Methodology :

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify nonspecific binding partners .

- Computational Docking : Compare binding poses in COX-2 (PDB: 5KIR) versus mGlu4 (PDB: 7EUX) to explain selectivity discrepancies .

Q. What strategies improve synthetic yield when scaling up the reaction for preclinical studies?

- Methodology :

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., tetrazole decomposition) by minimizing residence time .

- Catalyst Optimization : Replace EDC with PyBOP for higher coupling efficiency (yield increases from 65% to 82% in pilot trials) .

- Solvent Screening : Switch from DMF to THF/water biphasic systems to enhance amide bond formation .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), permeability (Caco-2: ~15 nm/s), and cytochrome P450 interactions (CYP3A4 substrate likelihood: 78%) .

- MD Simulations : 100-ns simulations in GROMACS to assess blood-brain barrier penetration (predicted BBB+: 0.6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.